molecular formula C8H4F5NO B1580779 O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime CAS No. 86356-73-2

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Cat. No.: B1580779
CAS No.: 86356-73-2
M. Wt: 225.11 g/mol
InChI Key: SRTQFRQWTUMMTC-UHFFFAOYSA-N
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Description

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (CAS: 86356-73-2, molecular formula: C₈H₄F₅NO, molecular weight: 225.12 g/mol) is a specialized derivatization agent used primarily for the detection and quantification of formaldehyde in analytical chemistry . This compound is synthesized by reacting formaldehyde with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), forming a stable oxime derivative. The pentafluorobenzyl group enhances electron-capturing properties, making it highly suitable for sensitive detection via gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) .

Key applications include:

  • Formaldehyde analysis in biological fluids, environmental samples, and household products .
  • On-fiber derivatization in headspace solid-phase microextraction (HS-SPME) techniques, enabling direct analysis of volatile carbonyl compounds without solvent interference .
  • Compliance with standardized methods such as EPA Method 556 for drinking water quality testing .

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQFRQWTUMMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345191
Record name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86356-73-2
Record name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde O-pentafluorophenylmethyl-oxime
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Preparation Methods

Reaction Scheme Summary

Step Reagents & Conditions Purpose
1 2,3,4,5,6-Pentafluorobenzyl bromide + hydroxylamine hydrochloride + sodium carbonate in ethanol or methanol Formation of this compound via nucleophilic substitution
2 Reflux for several hours Drive reaction to completion
3 Purification by recrystallization or chromatography Obtain pure product

Analytical and Research Findings Related to Preparation

Research studies have focused on the utility of this compound and its analogs in derivatizing aldehydes and ketones for chromatographic analysis. The compound’s synthesis is critical for preparing standards and reagents used in these analyses.

  • A study developed liquid chromatographic methods for related compounds synthesized by similar routes, confirming the purity and identity of the oximes through spectroscopic techniques such as GC/MS, UV, IR, and NMR.

  • The reaction conditions (e.g., reflux in ethanol, base presence) are optimized to ensure high yields and minimal side products, especially for sterically hindered ketones or aldehydes.

  • The compound’s stability and reactivity depend on the purity achieved during preparation, influencing its effectiveness as a derivatizing agent.

Chemical Reaction Analysis Related to Preparation

Understanding the chemical behavior during and after synthesis helps refine preparation methods:

Reaction Type Reagents/Conditions Used Products Formed Notes on Preparation Impact
Nucleophilic substitution Hydroxylamine hydrochloride, base, reflux in ethanol/methanol This compound Core synthetic step; requires controlled conditions
Oxidation Potassium permanganate, hydrogen peroxide Nitroso derivatives Not part of preparation but relevant for purity analysis
Reduction Lithium aluminum hydride, sodium borohydride Corresponding amines Side reactions to avoid during synthesis
Substitution Amines, thiols under basic conditions Substituted benzyl derivatives Potential impurities if side reactions occur

This analysis guides the choice of reagents and reaction environment to minimize side reactions and maximize yield and purity.

Preparation Data Table Summary

Parameter Details
Molecular Formula C8H4F5NO
Molecular Weight 225.11 g/mol
Starting Material 2,3,4,5,6-Pentafluorobenzyl bromide
Nucleophile Hydroxylamine hydrochloride
Base Sodium carbonate
Solvent Ethanol or methanol
Reaction Temperature Reflux (~78°C for ethanol)
Reaction Time Several hours (typically 4-8 hours)
Purification Methods Recrystallization, column chromatography
Yield High (typically >70%, depending on conditions)

Notes on Practical Preparation

  • The reaction requires careful control of pH and temperature to prevent decomposition or side reactions.

  • The choice of solvent affects solubility and reaction rate; ethanol is preferred for its balance of polarity and boiling point.

  • Purification is crucial for removing unreacted starting materials and side products to achieve analytical-grade purity.

  • Handling and storage should minimize exposure to heat and moisture to maintain compound stability.

Chemical Reactions Analysis

Types of Reactions

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

PFBOA serves as an important intermediate in the synthesis of fluorinated organic compounds. Its strong electron-withdrawing properties enhance the reactivity of adjacent functional groups, making it valuable for creating novel materials. The compound can participate in various reactions including:

  • Nucleophilic Substitution : Due to the presence of the pentafluorobenzyl group, PFBOA can undergo nucleophilic substitution reactions.
  • Oxidation and Reduction : It can be oxidized to form nitroso derivatives or reduced to yield amines .

Pharmaceutical Development

In pharmaceutical research, PFBOA is utilized for designing new drug candidates. Its fluorinated structure is known to enhance the bioavailability and efficacy of pharmaceuticals. Specific applications include:

  • Development of Fluorinated Pharmaceuticals : PFBOA's unique properties allow for the synthesis of drugs with improved pharmacokinetic profiles.
  • Reagent in Drug Discovery : It acts as a reagent for derivatizing biologically relevant aldehydes and ketones, aiding in the identification of potential drug candidates .

Analytical Chemistry

PFBOA is widely used as a derivatizing agent in analytical methods such as gas chromatography (GC) and mass spectrometry (MS). Its applications include:

  • Detection of Carbonyl Compounds : PFBOA reacts with carbonyl groups to form stable oximes, facilitating the detection and quantification of aldehydes and ketones in complex mixtures.
  • Sensitivity Enhancement : The compound significantly improves detection limits for carbonyl compounds compared to unmodified methods .

In material science, PFBOA is incorporated into polymers to enhance their thermal stability and chemical resistance. This application is particularly beneficial for industries requiring durable materials. The inclusion of PFBOA can lead to:

  • Improved Material Properties : Enhanced durability and resistance to degradation from environmental factors.
  • Development of Advanced Materials : Utilization in creating materials suitable for high-performance applications .

Environmental Applications

PFBOA plays a significant role in environmental monitoring and pollution detection. Its ability to form stable oximes allows for:

  • Detection of Environmental Pollutants : PFBOA can be used in sensors designed to detect pollutants in various matrices.
  • Studying Atmospheric Reactions : Research indicates that PFBOA can help identify degradation products from atmospheric reactions involving industrial chemicals .

Case Studies

  • Formaldehyde Detection : A study demonstrated that PFBOA effectively derivatizes formaldehyde in aqueous solutions, allowing quantification via GC-MS with high selectivity and sensitivity.
  • Oxime Formation in Atmospheric Chemistry : Research indicated that PFBOA was instrumental in identifying reaction products from atmospheric degradation processes involving chlorinated compounds .

Mechanism of Action

The mechanism by which O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime exerts its effects involves the formation of stable oxime derivatives with carbonyl compounds. The pentafluorobenzyl group enhances the reactivity and stability of the oxime, making it a valuable reagent for analytical and synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime with structurally related derivatization agents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications Advantages Limitations References
This compound 86356-73-2 C₈H₄F₅NO 225.12 Formaldehyde-specific detection in GC-MS/ECD High sensitivity (sub-ppb levels), stable derivative Limited to formaldehyde analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) 57981-02-9 C₇H₅F₅NO·HCl 249.56 Derivatization of broad carbonyl compounds (aldehydes/ketones) Versatile for multiple analytes, compatible with HS-SPME Requires post-derivatization cleanup
O-(2,3,4,5,6-Pentafluorobenzyl)oxime-trimethylsilyl esters - Varies Varies Quantitation of non-volatile oxoacids (e.g., pyruvic acid) in biological fluids Enhanced volatility for GC analysis, suitable for polar metabolites Complex synthesis, higher cost

Performance Metrics

  • Sensitivity: Formaldoxime achieves sub-ppb detection limits for formaldehyde in water and air samples, outperforming non-fluorinated derivatization agents like DNPH (2,4-dinitrophenylhydrazine) due to superior electron-capturing properties . PFBHA·HCl derivatives exhibit detection limits of 0.1–5 ng/mL for aldehydes/ketones in biological matrices .
  • Derivatization Efficiency :
    • Formaldoxime forms stable derivatives at room temperature within 10–30 minutes , ideal for high-throughput analysis .
    • PFBHA·HCl requires microwave-assisted derivatization (5–10 minutes) for optimal yields in complex matrices .
  • Selectivity :
    • Formaldoxime is highly specific to formaldehyde, minimizing cross-reactivity with other carbonyl compounds .
    • PFBHA·HCl reacts broadly with carbonyl groups, necessitating chromatographic separation to resolve co-eluting analytes .

Key Research Findings

Formaldoxime in Environmental Monitoring :

  • A 2008 study demonstrated that This compound enabled formaldehyde detection in atmospheric samples at 0.02 ppb using GC-ion trap MS, surpassing regulatory thresholds .

Comparison with PFBHA·HCl :

  • Spaulding & Charles (2002) found that PFBHA·HCl derivatives showed 20–30% higher recovery rates for multi-functional carbonyls (e.g., glyoxal) compared to formaldoxime, albeit with longer analysis times .

Trimethylsilyl Ester Advantages: Noguchi et al. (1991) reported that trimethylsilyl-PFBHA derivatives improved detection of oxoacids in biological fluids by 50-fold compared to underivatized analogs .

Biological Activity

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (PFBOA) is a synthetic compound derived from pentafluorobenzyl hydroxylamine. This compound has garnered attention due to its potential applications in various fields such as analytical chemistry and environmental science. Its biological activity is primarily linked to its ability to form stable oximes with carbonyl compounds, which can be crucial in detecting and quantifying aldehydes and ketones in different matrices.

PFBOA is characterized by its pentafluorobenzyl group, which enhances its reactivity and stability. The following table summarizes its key chemical properties:

PropertyValue
Chemical FormulaC7H4F5NO
Molecular Weight201.1 g/mol
Melting PointNot specified
SolubilitySoluble in water and organic solvents
AppearanceWhite crystalline solid

PFBOA acts as a derivatizing agent that reacts with carbonyl groups to form stable oximes. This reaction is significant for the analysis of carbonyl compounds in environmental samples and biological matrices. The mechanism involves nucleophilic attack by the hydroxylamine on the carbonyl carbon, leading to the formation of an oxime:

RCHO+RNH2OHRCH=NOH+H2ORCHO+R'NH2OH\rightarrow RCH=NOH+H_2O

1. Analytical Chemistry

PFBOA has been utilized as a derivatization reagent in gas chromatography (GC) and liquid chromatography (LC) methods to enhance the detection of carbonyl compounds. For instance, it has been employed to analyze formaldehyde and other aldehydes in food and environmental samples with high sensitivity and specificity .

2. Environmental Impact

The compound has been studied for its role in atmospheric chemistry. PFBOA can react with various pollutants, helping to identify degradation products of industrial chemicals . Its ability to form stable oximes allows for the tracking of these reactions under different environmental conditions.

3. Case Studies

  • Study on Formaldehyde Detection : A study demonstrated that PFBOA could effectively derivatize formaldehyde in aqueous solutions, allowing for its quantification via GC-MS. The method showed high selectivity and sensitivity, making it suitable for monitoring formaldehyde levels in various samples .
  • Oxime Formation in Atmospheric Reactions : Research indicated that PFBOA was used to identify reaction products from atmospheric degradation processes involving chlorinated compounds. The formation of oximes from these reactions provided insights into the environmental persistence of certain pollutants .

Research Findings

Recent studies have highlighted the effectiveness of PFBOA in various applications:

  • Sensitivity : PFBOA has been shown to enhance the detection limits for carbonyl compounds significantly compared to unmodified methods.
  • Stability : The oximes formed are stable under typical analytical conditions, which is crucial for accurate quantification.
  • Versatility : It can be applied to a wide range of carbonyl-containing substances, including those found in biological systems.

Q & A

Q. What are the primary applications of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (PFBHA) in analytical chemistry?

PFBHA is widely used as a derivatization reagent to enhance the detectability of carbonyl compounds (aldehydes, ketones, and oxoacids) in gas chromatography (GC) and GC-mass spectrometry (GC-MS). Key applications include:

  • Environmental analysis : Detection of aldehydes in drinking water (EPA Method 556) and workplace atmospheres via derivatization followed by GC/ECD or GC-MS .
  • Food/beverage research : Quantification of Strecker aldehydes in wine and beer using solid-phase microextraction (SPME) with on-fiber derivatization .
  • Biological fluids : Sensitive identification of urinary oxoacids and lipid peroxidation products in clinical samples .
  • Methodological steps involve reacting PFBHA with carbonyl groups to form stable oxime derivatives, improving volatility and ionization efficiency for GC-based detection.

Q. What are the optimal storage and handling conditions for PFBHA to ensure stability?

PFBHA hydrochloride is hygroscopic and should be stored in a sealed container at 2–8°C, protected from light and moisture. Key stability considerations:

  • Melting point : 212–218°C (with sublimation at 227°C) .
  • Solubility : Dissolves in water (50 mg/mL) but may form slight turbidity; compatible with methanol and acetonitrile for derivatization workflows .
  • Decomposition risks : Avoid exposure to strong oxidizers or high temperatures to prevent degradation into CO, CO₂, or peroxides .

Q. How does PFBHA derivatization improve sensitivity in GC-MS analysis?

PFBHA introduces electron-capturing pentafluorobenzyl groups, which:

  • Enhance detection limits by 10–100× in electron capture detection (ECD) due to high electronegativity .
  • Improve MS fragmentation patterns, enabling clearer identification via characteristic ions (e.g., m/z 181 for PFBHA-aldehyde derivatives) .
  • Example protocol: React PFBHA (1% w/v in water) with aldehydes at 40°C for 30 min, followed by extraction via SPME or solid-phase cartridges .

Advanced Research Questions

Q. How can experimental parameters be optimized for PFBHA derivatization in complex matrices (e.g., beer, biological fluids)?

A factorial design approach is recommended to evaluate critical variables:

  • Temperature : Higher temperatures (e.g., 60°C) improve reaction kinetics but may degrade heat-sensitive analytes .
  • Time : Derivatization typically requires 30–60 min, though prolonged incubation can increase side reactions .
  • Salt addition : NaCl (10–20% w/v) enhances extraction efficiency via salting-out effects in headspace SPME .
  • Matrix calibration : Use internal standards (e.g., deuterated analogs) or standard addition to correct for matrix interference .

Q. How can discrepancies in recovery rates for formaldehyde across studies be resolved?

Discrepancies (e.g., 60–95% recovery ) may arise from:

  • Derivatization pH : Formaldehyde reacts optimally at pH 4–5; deviations alter reaction completeness .
  • Competing reactions : PFBHA may react with other carbonyl compounds (e.g., acetaldehyde), reducing formaldehyde recovery .
  • Solution : Validate methods using isotopically labeled formaldehyde (e.g., ¹³C-formaldehyde) as a tracer .

Q. What strategies mitigate interference from co-eluting compounds in PFBHA-derivatized GC-MS analysis?

Advanced approaches include:

  • Two-dimensional GC (GC×GC) : Resolves overlapping peaks via orthogonal separation mechanisms .
  • High-resolution MS (HRMS) : Differentiates isobaric ions (e.g., m/z 181.039 vs. 181.027) to confirm analyte identity .
  • Selective ion monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 181 for PFBHA derivatives) to reduce background noise .

Methodological Best Practices

Q. How to validate PFBHA-based methods for regulatory compliance?

Follow EPA Method 556 guidelines for drinking water analysis:

  • Linearity : R² ≥ 0.995 over 1–100 µg/L range .
  • Precision : ≤15% RSD for intra-day and inter-day replicates .
  • Accuracy : 80–120% recovery for spiked samples .

Q. What are the limitations of PFBHA derivatization?

  • Steric hindrance : Bulky carbonyl compounds (e.g., steroids) may react incompletely .
  • Hydrolysis risks : Oxime derivatives are susceptible to acidic conditions; avoid low-pH storage .
  • Interference from alcohols : Methanol or ethanol in extraction solvents may compete with derivatization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Reactant of Route 2
Reactant of Route 2
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

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